molecular formula C10H16BrNO2 B13770992 (3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide CAS No. 66967-80-4

(3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide

Cat. No.: B13770992
CAS No.: 66967-80-4
M. Wt: 262.14 g/mol
InChI Key: CSMPGZAJSZYEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C10H16NO2Br. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide typically involves the reaction of 3-hydroxy-5-methoxybenzyl alcohol with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for yield and purity. The process includes steps such as mixing, heating, and purification through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

(3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a phase-transfer catalyst.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxy-4-methoxyphenyl)trimethylammonium bromide
  • (3-Hydroxy-5-ethoxyphenyl)trimethylammonium bromide
  • (3-Hydroxy-5-methoxyphenyl)triethylammonium bromide

Uniqueness

(3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its methoxy and hydroxy groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

66967-80-4

Molecular Formula

C10H16BrNO2

Molecular Weight

262.14 g/mol

IUPAC Name

(3-hydroxy-5-methoxyphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C10H15NO2.BrH/c1-11(2,3)8-5-9(12)7-10(6-8)13-4;/h5-7H,1-4H3;1H

InChI Key

CSMPGZAJSZYEQL-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC(=CC(=C1)OC)O.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.